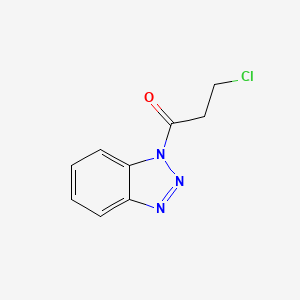

1-(3-Chloropropionyl)-1H-benzotriazole

Descripción

Evolution and Significance of 1H-Benzotriazole Scaffolds in Chemical Transformations

1H-benzotriazole, a bicyclic compound featuring a benzene (B151609) ring fused to a 1,2,3-triazole ring, was first described in the late 19th century. nih.govijariie.com For many years, its primary applications were in industrial processes, such as serving as a corrosion inhibitor. ijrrjournal.comindustrialchemicals.gov.au However, the latter half of the 20th century witnessed a paradigm shift, as organic chemists began to unlock the synthetic potential of the benzotriazole (B28993) moiety. nih.gov

The significance of 1H-benzotriazole in organic synthesis stems from its ability to function as an excellent leaving group and a synthetic auxiliary. nih.govthieme-connect.com This dual reactivity allows for the facile introduction and subsequent transformation of various functional groups, making it an invaluable tool for constructing complex molecules. thieme-connect.com The incorporation of the benzotriazole nucleus has become a key strategy in drug discovery and medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological activities. ijrrjournal.comgsconlinepress.comresearchgate.net

Contextualizing N-Acylbenzotriazoles as Activated Acylating Agents

A particularly important class of benzotriazole derivatives is the N-acylbenzotriazoles. These compounds serve as highly effective acylating agents, offering a stable and user-friendly alternative to traditional reagents like acyl chlorides and acid anhydrides. thieme-connect.comorganic-chemistry.org The synthesis of N-acylbenzotriazoles is typically straightforward, often involving the reaction of a carboxylic acid with 1H-benzotriazole in the presence of a coupling agent. organic-chemistry.org

The utility of N-acylbenzotriazoles lies in their "activated" nature. The benzotriazole group acts as an efficient leaving group, facilitating the transfer of the acyl group to a variety of nucleophiles, including amines, alcohols, and carbanions. thieme-connect.comacs.org This process occurs under neutral and mild conditions, avoiding the often harsh and exothermic reactions associated with acyl halides. organic-chemistry.org The stability of N-acylbenzotriazoles allows for their isolation and purification, providing a level of control and precision in acylation reactions that is often difficult to achieve with more reactive species. thieme-connect.com This methodology has proven to be widely applicable, including in the synthesis of primary, secondary, and tertiary amides with good to excellent yields. acs.org

Research Landscape and Unique Chemical Characteristics of 1-(3-Chloropropionyl)-1H-benzotriazole

Within the diverse family of N-acylbenzotriazoles, this compound stands out due to its unique structural features and synthetic potential. This compound incorporates a reactive 3-chloropropionyl group, which introduces an additional electrophilic site into the molecule. This dual reactivity—the acylating capability of the N-acylbenzotriazole system and the susceptibility of the chloro-substituent to nucleophilic attack—makes it a versatile building block in organic synthesis.

The presence of the chlorine atom on the propionyl chain opens up possibilities for a range of subsequent chemical transformations. These can include intramolecular cyclizations to form heterocyclic rings or intermolecular reactions with various nucleophiles to introduce new functional groups. The interplay between the two reactive centers allows for the construction of complex molecular scaffolds from a relatively simple starting material.

Scope and Objectives of Research on this compound

Research focused on this compound primarily revolves around its application as a synthetic intermediate. The principal objectives of such research include:

Synthesis of Novel Heterocyclic Compounds: The dual reactivity of the molecule is exploited to design and synthesize new heterocyclic systems. This often involves an initial acylation reaction followed by a subsequent cyclization step involving the chloro-substituent.

Development of New Synthetic Methodologies: Researchers aim to explore the full range of chemical transformations that this compound can undergo. This includes investigating its reactivity with a diverse array of nucleophiles and developing new protocols for its use in multi-step syntheses.

Preparation of Biologically Active Molecules: Given the established pharmacological importance of benzotriazole derivatives, a significant area of research is the use of this compound as a scaffold for the synthesis of new potential therapeutic agents. nih.govnih.govjocpr.com The unique structural features of this compound allow for the introduction of pharmacophoric groups that may lead to enhanced biological activity.

The following table outlines the key properties of this compound:

| Property | Value |

| CAS Number | 304660-39-7 |

| Molecular Formula | C₉H₈ClN₃O |

| Molecular Weight | 209.63 g/mol |

| Melting Point | 76-80 °C |

| Appearance | Solid |

Data sourced from multiple chemical suppliers and databases. scbt.comsigmaaldrich.com

Structure

3D Structure

Propiedades

IUPAC Name |

1-(benzotriazol-1-yl)-3-chloropropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-6-5-9(14)13-8-4-2-1-3-7(8)11-12-13/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMGLVQSVHKLFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396216 | |

| Record name | 1-(3-Chloropropionyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304660-39-7 | |

| Record name | 1-(3-Chloropropionyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 304660-39-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 1 3 Chloropropionyl 1h Benzotriazole

Direct Acylation of 1H-Benzotriazole with 3-Chloropropionic Acid Derivatives

Direct acylation methods are common for the synthesis of N-acylbenzotriazoles and involve the reaction of 1H-benzotriazole with a suitable acylating agent derived from 3-chloropropionic acid.

Reaction with 3-Chloropropionyl Chloride

A primary and straightforward method for the synthesis of 1-(3-chloropropionyl)-1H-benzotriazole is the reaction of 1H-benzotriazole with 3-chloropropionyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct formed during the acylation. Common bases used for this purpose include triethylamine (B128534) or pyridine. The reaction is generally performed in an inert solvent, such as dichloromethane (B109758), at controlled temperatures to manage the exothermic nature of the reaction and optimize the yield and purity of the product. The stability and ease of handling of N-acylbenzotriazoles make this a favorable synthetic route. organic-chemistry.org

A typical reaction setup would involve dissolving 1H-benzotriazole and the base in a suitable solvent, followed by the dropwise addition of 3-chloropropionyl chloride. After the reaction is complete, a simple workup procedure, often involving washing with water and removal of the solvent, yields the crude product, which can then be purified, typically by recrystallization.

Coupling of 1H-Benzotriazole with 3-Chloropropionic Acid

An efficient, one-pot procedure allows for the synthesis of N-acylbenzotriazoles directly from carboxylic acids, avoiding the need to first prepare the corresponding acid chloride. organic-chemistry.orgthieme-connect.com This method involves the reaction of a carboxylic acid, in this case, 3-chloropropionic acid, with 1H-benzotriazole in the presence of a chlorinating agent, most commonly thionyl chloride (SOCl₂). organic-chemistry.orgthieme-connect.com

The reaction is typically performed in a solvent like dichloromethane at room temperature. thieme-connect.com In this procedure, thionyl chloride activates the carboxylic acid, facilitating the subsequent acylation of benzotriazole (B28993). An excess of benzotriazole is often used to drive the reaction to completion. thieme-connect.com This method is noted for its mild conditions and broad applicability to a wide range of carboxylic acids, including aliphatic ones like 3-chloropropionic acid. organic-chemistry.orgthieme-connect.com The workup generally involves filtering off any precipitate, washing the organic solution with an aqueous base to remove unreacted starting materials and byproducts, followed by drying and solvent evaporation. thieme-connect.com

Below is a representative table of reaction conditions for the synthesis of N-acylbenzotriazoles from various carboxylic acids using the thionyl chloride method, which is applicable to the synthesis of this compound.

| Carboxylic Acid | Reagents | Solvent | Time (h) | Yield (%) |

| Propionic Acid | 1H-Benzotriazole, SOCl₂ | CH₂Cl₂ | 2 | 92 |

| Palmitic Acid | 1H-Benzotriazole, SOCl₂ | CH₂Cl₂ | 2 | 89 |

| Phenylpropiolic Acid | 1H-Benzotriazole, SOCl₂ | CH₂Cl₂ | 2 | 92 |

| Methacrylic Acid | 1H-Benzotriazole, SOCl₂ | CH₂Cl₂ | 2 | 83 |

| Indole-2-carboxylic acid | 1H-Benzotriazole, SOCl₂ | CH₂Cl₂ | 2 | 97 |

| This data is based on a general procedure for the synthesis of various N-acylbenzotriazoles and is representative of the expected outcomes for the synthesis of this compound under similar conditions. thieme-connect.com |

Alternative Synthetic Routes to N-Acylbenzotriazoles Relevant to this compound

While direct acylation methods are prevalent, other synthetic strategies for N-acylbenzotriazoles have been developed. One such alternative involves the use of acid anhydrides, such as 2,2,2-trifluoroacetic anhydride, to activate the carboxylic acid for reaction with 1H-benzotriazole. arkat-usa.org This method also proceeds under mild conditions and offers high yields without the need for an external base. arkat-usa.org

Another approach involves the use of different coupling reagents to facilitate the amide bond formation between 1H-benzotriazole and the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used in peptide synthesis and can be applied to the formation of N-acylbenzotriazoles.

Furthermore, N-alkyl derivatives of benzotriazole can be synthesized through various methods, including direct alkylation with alkyl halides. nih.gov While this is not a direct route to the title compound, it showcases the versatility of benzotriazole in forming a variety of derivatives.

Efficiency and Scalability Considerations in Synthesis

For industrial-scale production, factors such as cost of starting materials, reaction time, and ease of purification are paramount. The use of inexpensive and readily available reagents like 3-chloropropionic acid, 1H-benzotriazole, and thionyl chloride makes the one-pot synthesis economically viable. The relatively short reaction times at room temperature also contribute to a favorable energy profile for the process. thieme-connect.com

However, the use of thionyl chloride on a large scale requires careful handling due to its corrosive and toxic nature, and the production of HCl gas necessitates appropriate scrubbing and waste management systems. The purification of the final product, often by chromatography on a lab scale, would need to be replaced by more scalable techniques like crystallization for industrial production. The stability of N-acylbenzotriazoles is a significant advantage for their storage and handling in larger quantities. organic-chemistry.org

Chemical Reactivity and Mechanistic Insights of 1 3 Chloropropionyl 1h Benzotriazole

Role of the 1H-Benzotriazole Moiety as an Activating Group and Leaving Group in Acyl Transfer Reactions

The 1H-benzotriazole group is the cornerstone of the reactivity of N-acylbenzotriazoles, serving a dual function as both an activating group and a competent leaving group. researchgate.net These compounds are recognized as advantageous and versatile acylating agents, effective for the acylation of amines, alcohols, and thiols. researchgate.netorganic-chemistry.org Their utility stems from the fact that they are typically stable, crystalline solids that can be easily handled, yet they possess reactivity comparable to more aggressive reagents like acid anhydrides. researchgate.netrsc.org

The activation of the acyl group is achieved through the electronic properties of the benzotriazole (B28993) ring system. The nitrogen atom of the benzotriazole moiety bonded to the carbonyl carbon withdraws electron density, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by nucleophiles. This activation is crucial for facilitating acyl transfer under mild conditions. organic-chemistry.orgorganic-chemistry.org

Upon nucleophilic attack at the carbonyl center, the reaction proceeds through the expulsion of the benzotriazole moiety. The 1H-benzotriazole anion is a particularly effective leaving group due to its stability, which arises from the delocalization of the negative charge across the aromatic triazole system. chemicalbook.com The pKa of 1H-benzotriazole is approximately 8.2, indicating that its conjugate base is weak and therefore stable, favoring its departure during the substitution reaction. chemicalbook.commasterorganicchemistry.com This characteristic allows N-acylbenzotriazoles to readily participate in reactions to form amides, esters, and other carboxylic acid derivatives, often in high yields. researchgate.netorganic-chemistry.org The combination of carbonyl activation and the presence of a good leaving group makes N-acylbenzotriazoles, including 1-(3-chloropropionyl)-1H-benzotriazole, highly effective neutral acylating reagents in organic synthesis. organic-chemistry.org

Mechanistic Pathways of Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is the primary reaction pathway for this compound. This class of reactions is fundamental to the chemistry of carboxylic acid derivatives and generally proceeds through a common mechanistic framework. libretexts.org

The reaction of this compound with nucleophiles overwhelmingly follows a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org This process is distinct from the SN1 or SN2 pathways observed in alkyl systems. libretexts.org

Addition: The first step involves the nucleophilic attack on the highly electrophilic carbonyl carbon atom. youtube.com This attack breaks the pi (π) bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged oxygen (alkoxide). This step results in the formation of a transient, high-energy tetrahedral intermediate, where the hybridization of the central carbon atom changes from sp² to sp³. libretexts.orgyoutube.com

Elimination: The tetrahedral intermediate is unstable and rapidly collapses. masterorganicchemistry.com The lone pair of electrons on the oxygen atom reforms the carbon-oxygen π bond. Simultaneously, the bond between the carbonyl carbon and the benzotriazole nitrogen breaks, expelling the benzotriazole anion as the leaving group. youtube.com The final result is the formation of a new acyl compound where the nucleophile has replaced the benzotriazole group. masterorganicchemistry.com

This sequential process of bond formation preceding bond cleavage is a defining characteristic of nucleophilic acyl substitution. libretexts.org

The energetic landscape of the acyl transfer reaction is critical to understanding its kinetics. The highest energy point on the reaction coordinate corresponds to the transition state. For the addition-elimination mechanism, the formation of the tetrahedral intermediate is often the rate-determining step. scirp.org

Theoretical studies, such as Density Functional Theory (DFT) calculations performed on related triazole-ester reagents, have been used to investigate the transition state barriers. nih.gov These studies indicate that activating groups like benzotriazole can significantly lower the energy barrier for nucleophilic attack compared to other activating groups, such as N-hydroxysuccinimide (NHS), which accounts for their enhanced reactivity. nih.gov The transition state leading to the tetrahedral intermediate is stabilized by the electron-withdrawing nature of the activating group.

Brønsted-type correlations, which relate reaction rates to the pKa of the nucleophile or leaving group, can also provide insight into the transition-state structure. biu.ac.il Analysis of these correlations supports a reaction pathway that proceeds through a distinct tetrahedral intermediate rather than a concerted mechanism where bond-making and bond-breaking occur simultaneously. biu.ac.il

Influence of the 3-Chloropropionyl Substituent on Reaction Kinetics and Selectivity

The 3-chloropropionyl portion of the molecule exerts a significant influence on the compound's reactivity profile. The chlorine atom, being highly electronegative, imparts a strong electron-withdrawing inductive effect (-I effect) that is transmitted through the short alkyl chain to the carbonyl group. libretexts.org This effect further increases the partial positive charge on the carbonyl carbon, making it even more electrophilic and thus more reactive towards nucleophiles compared to its non-halogenated counterpart, 1-propionyl-1H-benzotriazole.

This enhanced reactivity can lead to faster reaction kinetics in nucleophilic acyl substitution reactions. However, the presence of the chlorine atom also introduces an additional electrophilic center at the C-3 position, opening up possibilities for competing reactions and influencing selectivity. A nucleophile could potentially attack the C-3 carbon in an SN2 substitution reaction, replacing the chloride. Furthermore, under basic conditions, elimination of HCl could occur to yield the corresponding α,β-unsaturated acylbenzotriazole. The choice of nucleophile and reaction conditions determines which reaction pathway is favored.

| Acyl Group | Substituent on Alkyl Chain | Electronic Effect | Predicted Effect on Carbonyl Electrophilicity | Predicted Impact on Reaction Kinetics |

|---|---|---|---|---|

| Propionyl | -CH₃ (at C-3) | Weakly electron-donating (+I) | Baseline | Baseline |

| Acetyl | -H (at C-2) | Less electron-donating than ethyl | Slightly higher than propionyl | Slightly faster than propionyl |

| 3-Chloropropionyl | -Cl (at C-3) | Strongly electron-withdrawing (-I) | Significantly increased | Significantly faster |

Electrophilic Character and Potential Reaction Sites of the Compound

This compound possesses multiple electrophilic sites, making it a versatile reagent for various chemical transformations. smolecule.com The reactivity at each site is dictated by the electronic environment and the nature of the attacking nucleophile.

The primary electrophilic sites are:

The Carbonyl Carbon (C=O): This is the most reactive electrophilic site due to the combined electron-withdrawing effects of the adjacent oxygen atom, the benzotriazole ring, and the distant chlorine atom. It is the target for nucleophilic acyl substitution, leading to the formation of amides, esters, and other acyl derivatives. smolecule.com

The C-3 Carbon (CH₂-Cl): The carbon atom bonded to chlorine is the second major electrophilic center. It is susceptible to SN2 reactions, where a nucleophile displaces the chloride ion. This allows for the introduction of various functional groups at the end of the propionyl chain.

The dual electrophilicity of the molecule allows for sequential reactions, where an initial acyl transfer can be followed by a substitution at the C-3 position, or vice versa, depending on the synthetic strategy.

| Electrophilic Site | Location on Molecule | Primary Type of Reaction | Typical Products |

|---|---|---|---|

| Carbonyl Carbon | C=O of the acyl group | Nucleophilic Acyl Substitution | Amides, Esters, Ketones |

| C-3 Carbon | Carbon bonded to Chlorine | Nucleophilic Aliphatic Substitution (SN2) | 3-substituted propionyl benzotriazoles (e.g., with -OH, -OR, -CN) |

Applications of 1 3 Chloropropionyl 1h Benzotriazole in Advanced Organic Synthesis

Acylation of Heteroatom Nucleophiles

The primary application of 1-(3-chloropropionyl)-1H-benzotriazole is in the acylation of heteroatom nucleophiles. The benzotriazolate anion is a stable leaving group, which drives the formation of a tetrahedral intermediate that subsequently collapses to yield the acylated product. smolecule.com This mechanism is fundamental to its ability to acylate amines, alcohols, thiols, and other nucleophilic species.

The reaction of this compound with primary and secondary amines provides a direct and efficient route to N-substituted 3-chloropropionamides. These amides are valuable intermediates in medicinal chemistry and materials science. The acylation proceeds via nucleophilic attack of the amine at the electrophilic carbonyl carbon, leading to the displacement of the benzotriazole (B28993) group and the formation of a stable amide bond. smolecule.com The reliability of this transformation makes it a key step in the synthesis of more complex molecules, including various heterocyclic compounds. nih.gov While reactions are often exemplified with the analogous 3-chloropropionyl chloride, N-acylbenzotriazoles serve as stable, easy-to-handle alternatives. nih.govethernet.edu.et

In some contexts, the resulting 3-chloropropionamide (B146405) can undergo further reactions. For instance, treatment of a β-chloroamide with sodium azide (B81097) has been shown to result in an elimination reaction, yielding an acrylamide (B121943) as the major product rather than the azide-substituted amide. nih.gov This highlights the latent reactivity of the 3-chloropropionamide backbone.

| Amine Nucleophile | Product | Significance |

|---|---|---|

| Primary Amines (e.g., anilines) | N-Aryl-3-chloropropionamides | Precursors for dihydroquinolinones and other heterocycles. |

| Secondary Amines | N,N-Disubstituted-3-chloropropionamides | Building blocks in combinatorial chemistry libraries. nih.gov |

| Amine Resins (Solid-Phase Synthesis) | Polymer-bound chloroamides | Facilitates purification in multi-step synthesis. nih.gov |

This compound is an effective reagent for the O-acylation of alcohols to produce 3-chloropropionyl esters. smolecule.com This transformation is particularly valuable because benzotriazole-based acylating agents have been shown to successfully esterify sterically hindered alcohols, such as tert-butyl alcohol, which are often challenging substrates for other esterification methods. researchgate.net The reaction typically proceeds under mild conditions, often with a base catalyst, to afford the desired ester in good yield. The resulting esters can be used in subsequent synthetic steps, leveraging the reactivity of the chloride for further functionalization.

N-acylbenzotriazoles, including this compound, have proven to be excellent reagents for the S-acylation of thiols, yielding thiol esters. organic-chemistry.org Thiol esters are important intermediates in the synthesis of various ketones, heterocyclic compounds, and biologically active molecules. organic-chemistry.orgresearchgate.net The reaction of an N-acylbenzotriazole with a thiol proceeds smoothly under mild conditions, typically at room temperature in a solvent like dichloromethane (B109758), often with the addition of a base such as triethylamine (B128534) to facilitate the reaction. organic-chemistry.org This method is noted for its high efficiency and broad substrate scope, providing excellent yields for a variety of thiols. organic-chemistry.org A key advantage is its applicability in cases where the corresponding acyl halides are unstable or difficult to prepare. organic-chemistry.org

| Thiol Substrate | Reaction Conditions | Product Yield |

|---|---|---|

| Thiophenol | CH₂Cl₂, Triethylamine, Room Temp. | Excellent (e.g., 95-99%) |

| Benzyl mercaptan | CH₂Cl₂, Triethylamine, Room Temp. | Excellent (e.g., 94-98%) |

| Ethyl mercaptoacetate | CH₂Cl₂, Triethylamine, Room Temp. | Good (e.g., 76%) |

The high reactivity of this compound allows for the acylation of other heteroatom nucleophiles, although the outcomes can be influenced by the specific nucleophile and the inherent reactivity of the 3-chloropropionyl group. For instance, while acylation of an azide anion would be expected to form a 3-chloropropionyl azide, research on related substrates has shown that the resulting β-chloro amide can undergo a competing elimination reaction to form an acrylamide. nih.gov This indicates that the synthesis of acyl azides via this route may require carefully controlled conditions to avoid the undesired elimination pathway. The reaction with other nucleophiles, such as substituted thioureas, has been used to construct complex heterocyclic systems like imidazole-thiones, demonstrating the compound's utility in building diverse molecular frameworks. nih.gov

C-Acylation Reactions: Introduction of 3-Chloropropionyl Moieties onto Carbon Centers

Beyond heteroatom acylation, N-acylbenzotriazoles are effective C-acylating reagents under Friedel-Crafts conditions. researchgate.net This allows for the direct introduction of the 3-chloropropionyl group onto electron-rich aromatic and heteroaromatic rings. Research has shown that N-protected (α-aminoacyl)benzotriazoles react with compounds like indole, pyrrole, and benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the corresponding α-amino ketones. researchgate.net By analogy, this compound can be used to synthesize 3-chloro-1-arylpropan-1-ones and related heterocyclic ketones, which are valuable synthetic intermediates. researchgate.netnih.gov This reaction offers a powerful method for forming carbon-carbon bonds and constructing complex molecular scaffolds. researchgate.netsigmaaldrich.com

| Aromatic Substrate | Acylating Agent Type | Catalyst | Product Type |

|---|---|---|---|

| Indole / N-Methylindole | N-Acylbenzotriazole | AlCl₃ | α-Amino indolyl ketones |

| Pyrrole / N-Methylpyrrole | N-Acylbenzotriazole | AlCl₃ | α-Amino pyrrolyl ketones |

| Benzene | N-Acylbenzotriazole | AlCl₃ | α-Amino aryl ketones |

Utilization as a Building Block in Complex Molecular Architectures

This compound serves as a bifunctional building block for the synthesis of complex organic molecules, particularly pharmaceuticals and other biologically active compounds. nih.govnbinno.com Its utility arises from having two distinct reactive sites: the N-acylbenzotriazole group for acylation and the terminal chloride for subsequent nucleophilic substitution or elimination reactions.

After the initial acylation step, the attached 3-chloropropionyl moiety can be further elaborated. The chlorine atom can be displaced by a variety of nucleophiles to introduce new functional groups. Alternatively, as noted previously, the 3-chloropropionyl group can undergo base-induced elimination to form a reactive acryloyl system. nih.gov This in-situ generation of an α,β-unsaturated carbonyl compound opens pathways to Michael additions, cycloadditions, and other conjugate addition reactions, significantly expanding its synthetic potential. This strategy has been employed in the construction of diverse heterocyclic frameworks, such as imidazole (B134444) and quinolinone derivatives. nih.gov The versatility of the benzotriazole methodology makes the parent compound a valuable precursor in combinatorial chemistry and drug discovery programs. nih.govnih.govresearchgate.net

Precursor for Ring-Closing Reactions (e.g., lactones, lactams)

This compound is a highly effective precursor for the synthesis of saturated five-membered heterocyclic rings such as γ-butyrolactones and γ-lactams (pyrrolidin-2-ones). The synthetic strategy involves a two-step sequence that can often be performed in a single pot.

Detailed Research Findings: The process begins with the acylation of a suitable nucleophile. The benzotriazole moiety is an excellent leaving group, making the N-acylbenzotriazole a potent, yet remarkably stable and easy-to-handle, acylating agent. thieme-connect.comorganic-chemistry.org

Acylation Step: Reaction of this compound with a nucleophile (e.g., an alcohol for lactone synthesis or a primary/secondary amine for lactam synthesis) results in the formation of an intermediate ester or amide. This reaction proceeds under mild, often neutral, conditions with the elimination of 1H-benzotriazole. organic-chemistry.orgacs.org

Intramolecular Cyclization: The resulting intermediate contains the 3-chloropropyl chain. In the presence of a base, the nucleophilic oxygen (from the alcohol) or nitrogen (from the amine) can undergo an intramolecular S_N2 reaction, displacing the chloride ion to form the five-membered ring. The stereochemical outcome of such cyclizations can be highly dependent on the precursor's configuration. nih.gov The synthesis of γ- and δ-lactams through cyclization of halo-amide precursors is a well-established and efficient method for constructing these privileged heterocyclic cores. researchgate.net

Table 1: Hypothetical Ring-Closing Reactions

| Target Heterocycle | Initial Nucleophile | Reaction Sequence | Resulting Structure |

|---|---|---|---|

| γ-Butyrolactone | Alcohol (R-OH) | 1. Acylation (O-acylation) 2. Intramolecular S_N2 cyclization | Five-membered ester ring |

| γ-Lactam | Amine (R-NH₂) | 1. Acylation (N-acylation) 2. Intramolecular S_N2 cyclization | Five-membered amide ring |

Synthesis of Benzotriazole-Derived Conjugates and Hybrid Molecules

The bifunctional nature of this compound makes it an ideal linker for creating complex molecular conjugates. N-acylbenzotriazoles are widely used for N-, O-, and S-acylation, allowing the 3-chloropropionyl unit to be attached to a wide array of molecules, including peptides, polymers, or other pharmacologically active scaffolds. thieme-connect.comthieme-connect.comscielo.org.mx

Detailed Research Findings: The strategy leverages the primary reactivity of the acyl-benzotriazole group. A molecule of interest containing a nucleophilic group (like an amine or alcohol) is first acylated with this compound. This reaction forms a stable amide or ester bond, tethering the 3-chloropropionyl linker to the substrate molecule. organic-chemistry.org The resulting conjugate now bears a terminal alkyl chloride functionality. This chloride can then be used as a reactive handle for a second coupling reaction, for instance, by reacting with a thiol to form a thioether linkage, or with another amine. This allows for the modular construction of complex hybrid molecules where the linker bridges two different molecular entities.

Chemoselective Transformations and Orthogonal Reactivity

Chemoselectivity is a cornerstone of modern synthesis, and this compound offers distinct opportunities for selective reactions. ias.ac.in The compound possesses two different electrophilic centers: the "hard" carbonyl carbon of the acyl-benzotriazole and the "softer" sp³-hybridized carbon bearing the chlorine atom.

Detailed Research Findings: The significant difference in reactivity between these two sites allows for orthogonal synthetic strategies.

Reaction at the Carbonyl Group: The acyl-benzotriazole group is highly susceptible to attack by strong, hard nucleophiles like primary and secondary amines, or alkoxides. These reactions proceed rapidly under mild conditions to displace the benzotriazole anion, leaving the chloro-group untouched. acs.orgresearchgate.net

Reaction at the Chloro-Group: The primary alkyl chloride is less reactive and typically requires harsher conditions or the use of softer, more potent nucleophiles (like iodide or thiols) to undergo an S_N2 reaction.

This differential reactivity allows a chemist to perform a reaction at the carbonyl center first. The product, which still contains the chloro-group, can then be subjected to a second, different reaction at the chloro-group in a subsequent step. This orthogonal reactivity is invaluable in multi-step syntheses of complex targets, preventing the need for cumbersome protection-deprotection sequences. organic-chemistry.org

Integration into Cascade and Multicomponent Reaction Strategies

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.orgnih.gov this compound is an ideal substrate for designing such sequences.

Detailed Research Findings: A plausible and powerful cascade reaction involves the initial acylation of a primary amine or a similar nucleophile, followed by an in-situ intramolecular cyclization. frontiersin.org

The reaction is initiated by the intermolecular N-acylation of a primary amine with this compound, forming an N-substituted 3-chloropropionamide and releasing 1H-benzotriazole.

The secondary amide formed in the first step is still nucleophilic (or can be deprotonated by a base present in the mixture). This nucleophilic nitrogen then attacks the electrophilic carbon bearing the chlorine atom in an intramolecular fashion, leading to the formation of a γ-lactam.

This entire sequence—intermolecular acylation followed by intramolecular cyclization—can proceed in a single pot, rapidly building molecular complexity from simple starting materials. scribd.com This approach embodies the principles of atom and step economy, which are central to green and efficient chemical synthesis. nih.gov Furthermore, the molecule's two reactive sites could allow it to participate in multicomponent reactions, where three or more starting materials combine in a single operation to form a complex product.

Derivatization and Post Synthetic Modifications of 1 3 Chloropropionyl 1h Benzotriazole

Reactions Involving the Chlorinated Alkyl Chain

The 3-chloropropionyl chain is susceptible to reactions typical of alkyl halides, primarily nucleophilic substitution and elimination. These reactions provide a straightforward method for introducing new functional groups.

Nucleophilic Displacement Reactions at the Chloro Position

The chlorine atom in 1-(3-Chloropropionyl)-1H-benzotriazole can be displaced by a variety of nucleophiles. This SN2 reaction is a common strategy for introducing functionalities such as amino, azido (B1232118), and alkoxy groups.

For instance, the reaction with sodium azide (B81097) (NaN3) can be used to synthesize the corresponding azido derivative, 1-(3-azidopropionyl)-1H-benzotriazole. While a direct example for this compound is not prominently documented in peer-reviewed literature, analogous reactions on similar substrates are well-established. A study on a solid-phase synthesis of triazoloamides showed that a resin-bound β-chloroamide readily undergoes substitution with sodium azide nih.gov. Another study demonstrated the reaction of 1-phenethoxy-1H-benzotriazole with NaN3 in DMSO at 100 °C, leading to the formation of (2-azidoethyl)benzene, showcasing the benzotriazole (B28993) moiety's stability under these conditions beilstein-journals.org.

These reactions are typically carried out in a polar aprotic solvent like DMF or DMSO to facilitate the SN2 mechanism. The resulting azido group is a versatile functional handle for further modifications.

Table 1: Examples of Nucleophilic Displacement Reactions on Benzotriazole Derivatives This table presents analogous reactions on similar substrates to illustrate the expected reactivity.

| Substrate | Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| Resin-bound β-chloroamide | NaN3 | Resin-bound β-azidoamide | DMF | nih.gov |

| 1-Phenethoxy-1H-benzotriazole | NaN3 | (2-Azidoethyl)benzene | DMSO, 100 °C, 28 h | beilstein-journals.org |

Elimination Reactions to Form Acryloyl-1H-benzotriazole Analogues

Under basic conditions, this compound can undergo an E2 elimination reaction to yield 1-acryloyl-1H-benzotriazole. This reaction involves the removal of a proton from the α-carbon and the expulsion of the chloride ion.

Interestingly, this elimination is sometimes an undesired side reaction during nucleophilic substitution attempts. In the synthesis of α-azidoamides, the treatment of a resin-bound β-chloroamide with sodium azide resulted in the formation of the corresponding acrylamide (B121943) as a major byproduct due to the elimination of HCl nih.gov. This indicates that the choice of base and reaction conditions is crucial to control the outcome between substitution and elimination. A non-nucleophilic base would favor the elimination pathway to selectively produce the acryloyl analogue.

Further Functionalization of the Propionyl Chain

The derivatives produced from nucleophilic substitution can be further modified. The synthesis of 1-(3-azidopropionyl)-1H-benzotriazole is particularly significant because the azide group is a key functional group for "click chemistry."

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins an azide with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole ring. nih.govmdpi.com This allows for the covalent linking of the benzotriazole scaffold to a vast array of molecules containing an alkyne group, enabling the rapid synthesis of complex conjugates. mdpi.com This strategy is widely used in drug discovery and materials science to create libraries of compounds with diverse functionalities. mdpi.comrsc.org

Transformations of the Acyl-Benzotriazole Linkage in Subsequent Steps

The N-acylbenzotriazole group is not merely a carrier for the propionyl chain; it is a versatile functional group itself. Benzotriazole is an excellent leaving group, making N-acylbenzotriazoles effective acylating agents for amines and alcohols under neutral conditions. organic-chemistry.orgnih.gov

A more profound transformation involves the Lewis-acid-mediated cleavage of the benzotriazole ring. When N-acylbenzotriazoles are heated with a Lewis acid such as aluminum trichloride (B1173362) (AlCl3), they can undergo a ring-cleavage and cyclization sequence to form 2-substituted benzoxazoles in good yields. acs.orgnih.gov This reaction proceeds through the formation of an arenediazonium intermediate, which then cyclizes to afford the stable benzoxazole (B165842) ring system. acs.org This transformation provides a powerful method for converting the acyl-benzotriazole structure into a different, medicinally relevant heterocyclic scaffold.

Table 2: Lewis Acid-Mediated Synthesis of Benzoxazoles from N-Acylbenzotriazoles

| N-Acylbenzotriazole Substrate | Lewis Acid | Product | Yield | Conditions | Reference |

|---|---|---|---|---|---|

| (1H-Benzo[d] acs.orgnih.govnih.govtriazol-1-yl)(phenyl)methanone | AlCl3 | 2-Phenylbenzo[d]oxazole | 81% | Toluene, 140 °C | acs.orgnih.gov |

| (1H-Benzo[d] acs.orgnih.govnih.govtriazol-1-yl)(4-chlorophenyl)methanone | AlCl3 | 2-(4-Chlorophenyl)benzo[d]oxazole | 67% | Toluene, 140 °C | acs.org |

| (1H-Benzo[d] acs.orgnih.govnih.govtriazol-1-yl)(4-methoxyphenyl)methanone | AlCl3 | 2-(4-Methoxyphenyl)benzo[d]oxazole | 85% | Toluene, 140 °C | acs.org |

Synthesis of Libraries of Analogues and Derivatives

The diverse reactivity of this compound makes it an ideal starting point for combinatorial chemistry and the synthesis of compound libraries. By systematically reacting the parent molecule with various building blocks, a large number of distinct derivatives can be generated for screening in drug discovery and other applications. scispace.comgsconlinepress.com

A library of amide derivatives can be created by reacting this compound with a collection of primary and secondary amines, leading to nucleophilic displacement of the chlorine atom. Similarly, a library of ether-linked compounds can be synthesized using a collection of alcohols or phenols.

Furthermore, a two-step diversification strategy can be employed. First, the chloro group is converted to an azide. Then, the resulting 1-(3-azidopropionyl)-1H-benzotriazole is reacted with a library of terminal alkynes via CuAAC click chemistry, yielding a library of triazole-containing compounds. nih.govmdpi.com This approach allows for the introduction of a wide range of substituents with high efficiency and selectivity. The benzotriazole scaffold itself is a key component in many biologically active compounds, and its derivatization is a common strategy in medicinal chemistry. nih.govtsijournals.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Acryloyl-1H-benzotriazole |

| 1-(3-Azidopropionyl)-1H-benzotriazole |

| 1-Phenethoxy-1H-benzotriazole |

| 1H-benzotriazole |

| 2-Phenylbenzo[d]oxazole |

| 2-(4-Chlorophenyl)benzo[d]oxazole |

| 2-(4-Methoxyphenyl)benzo[d]oxazole |

| (1H-Benzo[d] acs.orgnih.govnih.govtriazol-1-yl)(phenyl)methanone |

| (1H-Benzo[d] acs.orgnih.govnih.govtriazol-1-yl)(4-chlorophenyl)methanone |

| (1H-Benzo[d] acs.orgnih.govnih.govtriazol-1-yl)(4-methoxyphenyl)methanone |

| (2-Azidoethyl)benzene |

| Acrylamide |

| Aluminum trichloride |

| Sodium azide |

Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 1-(3-Chloropropionyl)-1H-benzotriazole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for an unambiguous assignment of the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzotriazole (B28993) ring and the aliphatic protons of the 3-chloropropionyl group. For comparison, the ¹H NMR spectrum of the parent 1H-benzotriazole shows signals for its aromatic protons, typically in the range of 7.3 to 8.1 ppm chemicalbook.comresearchgate.net. In a related compound, 1-(chloromethyl)-1H-benzotriazole, the methylene (B1212753) protons adjacent to the benzotriazole ring appear at a specific chemical shift, providing a reference point for the methylene groups in the target molecule chemicalbook.com. In this compound, the protons of the benzotriazole ring would likely appear as complex multiplets in the aromatic region. The methylene protons of the chloropropionyl group would present as two distinct triplets due to spin-spin coupling with each other. The methylene group adjacent to the carbonyl group is expected to be downfield compared to the methylene group adjacent to the chlorine atom due to the deshielding effect of the carbonyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by revealing the chemical shifts of all carbon atoms in the molecule. The spectrum for 1H-benzotriazole shows characteristic signals for the aromatic carbons chemicalbook.com. For this compound, the carbonyl carbon of the propionyl group would be a key diagnostic peak, typically appearing in the range of 160-180 ppm. The aromatic carbons of the benzotriazole moiety would also be present, with their chemical shifts influenced by the N-acylation. The two methylene carbons of the chloropropionyl chain would have distinct signals, with the carbon bonded to the chlorine atom being significantly deshielded. Data for the closely related 1-(chloromethyl)-1H-benzotriazole shows the chemical shift of the methylene carbon, which can be used for comparative analysis chemicalbook.com.

Table 1: Predicted and Comparative NMR Data

| Compound | Technique | Predicted/Observed Chemical Shifts (ppm) | Reference |

|---|---|---|---|

| 1H-Benzotriazole | ¹H NMR (in acetone) | 7.468 (m), 7.946 (m), 14.9 (br s, NH) | chemicalbook.com |

| 1H-Benzotriazole | ¹³C NMR (in CDCl₃) | Aromatic carbons observable | chemicalbook.com |

| 1-(Chloromethyl)-1H-benzotriazole | ¹H NMR | Data available for comparison | chemicalbook.com |

| 1-(Chloromethyl)-1H-benzotriazole | ¹³C NMR | Data available for comparison | chemicalbook.com |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific vibrational modes of the bonds within the molecule.

The most prominent and diagnostic absorption band in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the amide group, which is expected to appear in the region of 1700-1750 cm⁻¹. This strong absorption is a clear indicator of the acylation of the benzotriazole ring.

Other significant absorptions include the C-H stretching vibrations of the aromatic benzotriazole ring, typically observed above 3000 cm⁻¹, and the C-H stretching of the aliphatic methylene groups in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the triazole ring and the C-Cl stretching vibration of the chloropropyl group would also be present, although they may be weaker and appear in the fingerprint region (below 1500 cm⁻¹), making them less straightforward for definitive identification without comparison to a reference spectrum. The characteristic absorptions of the benzotriazole ring itself, such as C=C stretching and C-H bending, would also be observable nih.govresearchgate.netnist.govchemicalbook.com.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | 1700 - 1750 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C-N | Stretching | ~1300 - 1000 |

| C-Cl | Stretching | ~800 - 600 |

| Aromatic C=C | Stretching | ~1600 - 1450 |

Mass Spectrometry in Reaction Pathway Elucidation and Product Verification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation patterns, which can confirm the structure.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₉H₈ClN₃O), which is approximately 209.63 g/mol scbt.com. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula. PubChem provides a predicted monoisotopic mass of 209.03558 Da uni.lu.

Fragmentation Pattern: The fragmentation pattern provides valuable structural information. Key fragmentation pathways would likely involve the cleavage of the N-acyl bond, leading to the formation of a benzotriazolyl radical cation (m/z 119) and a 3-chloropropionyl cation (m/z 90/92, showing the characteristic isotopic pattern for chlorine). Another likely fragmentation is the loss of a chlorine atom, followed by further fragmentation of the propionyl chain. The observation of these characteristic fragments would strongly support the proposed structure. Predicted mass spectrometry data from PubChemLite shows expected adducts such as [M+H]⁺ at m/z 210.04286 and [M+Na]⁺ at m/z 232.02480 uni.lu. The mass spectrum of the parent 1H-benzotriazole shows a prominent molecular ion at m/z 119 and fragmentation products corresponding to the loss of N₂ and HCN nist.gov.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 210.04286 |

| [M+Na]⁺ | 232.02480 |

| [M-H]⁻ | 208.02830 |

| [M+NH₄]⁺ | 227.06940 |

| [M+K]⁺ | 247.99874 |

Data sourced from PubChemLite predictions uni.lu.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction between 1H-benzotriazole and 3-chloropropionyl chloride. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of the starting materials and the appearance of the product can be visualized. The difference in polarity between the starting materials and the product allows for their separation on the plate.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the quantitative analysis of the purity of this compound. A reversed-phase HPLC method, using a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water), can effectively separate the product from any unreacted starting materials or byproducts. The purity is determined by integrating the peak area of the product and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. GC separates the components of a mixture, and the mass spectrometer provides mass and fragmentation data for identification. This technique is particularly useful for identifying volatile impurities. The analysis of various benzotriazole derivatives by GC-MS has been reported in the literature nih.gov.

Advanced Spectroscopic Methods in Mechanistic Investigations

For instance, in-situ FTIR spectroscopy could be used to track the disappearance of the N-H bond of benzotriazole and the appearance of the amide C=O bond of the product, providing kinetic information about the reaction. Similarly, rapid-injection NMR techniques could be used to observe the formation of intermediates or transition states, offering deeper insights into the reaction mechanism.

Furthermore, computational studies, often performed in conjunction with experimental spectroscopy, can be used to model the reaction pathway, calculate the energies of transition states and intermediates, and predict spectroscopic data for comparison with experimental results nih.gov. A study on a novel synthesis of benzotriazolyl alkyl esters involved detailed 1D and 2D NMR analysis (COSY, HSQC, and HMBC) and HRESIMS to elucidate the structure of an unexpected product, showcasing the power of these advanced methods in mechanistic investigations nih.gov.

Future Research Directions and Emerging Opportunities

Exploration of Catalytic Roles and Organocatalysis with Benzotriazole (B28993) Derivatives

While 1-(3-Chloropropionyl)-1H-benzotriazole is primarily known as a reagent, the broader family of benzotriazole derivatives is gaining recognition for its catalytic capabilities. Benzotriazole itself has been effectively utilized as a sustainable and inexpensive ligand in metal-catalyzed coupling reactions, such as the Glaser and Sonogashira reactions. rsc.orgacs.org This opens up the possibility of designing novel catalysts based on the this compound scaffold. The presence of both the benzotriazole moiety, with its coordinating nitrogen atoms, and the reactive chloropropionyl group could allow for the synthesis of unique metal complexes with tailored catalytic activities.

Furthermore, the field of organocatalysis, which uses small organic molecules to catalyze reactions, presents a significant opportunity. While there is currently limited research on the direct use of N-acylbenzotriazoles as organocatalysts, their structural features suggest potential applications. The benzotriazole unit can act as a hydrogen bond donor or acceptor, and the acyl group can be modified to introduce other catalytic functionalities. Future research could explore whether this compound or its derivatives can catalyze reactions like aldol (B89426) additions, Michael additions, or asymmetric transformations.

Integration of the Compound into Flow Chemistry and Automated Synthesis Platforms

The shift towards continuous flow chemistry and automated synthesis represents a paradigm change in modern chemical production, offering enhanced safety, reproducibility, and scalability. imperial.ac.ukresearchgate.netresearchgate.netxtalpi.com The integration of this compound into these platforms is a logical next step in its application. As a stable, crystalline solid, it is well-suited for use in automated solid dispensing systems. imperial.ac.uk

In a flow chemistry setup, a solution of this compound could be precisely mixed with a substrate stream in a microreactor, allowing for rapid and controlled acylation reactions. This would be particularly advantageous for reactions that are highly exothermic or produce unstable intermediates. Automated platforms can also be used for high-throughput screening of reaction conditions, rapidly identifying the optimal parameters for acylation reactions using this reagent. researchgate.net The development of standardized protocols for the use of this compound in these systems would significantly enhance its utility in both academic and industrial research. researchgate.net

Design of Next-Generation Benzotriazole-Based Acylating Agents

Building on the success of this compound, the design of next-generation acylating agents offers a rich field for future research. This could involve modifications to either the benzotriazole ring or the acyl chain to fine-tune the reactivity, selectivity, and physical properties of the molecule. For example, the introduction of electron-withdrawing or -donating groups onto the benzotriazole ring could modulate the leaving group ability of the benzotriazolide anion, thereby altering the acylating power of the reagent. gsconlinepress.com

Furthermore, the 3-chloropropionyl chain itself can be seen as a versatile handle for further functionalization. The chlorine atom can be substituted with other groups to create a library of bifunctional reagents. These new agents could be designed for specific applications, such as bioconjugation, polymer synthesis, or the introduction of reporter tags onto biomolecules. The development of N-acylbenzotriazoles derived from dicarboxylic acids has already demonstrated their utility in polymer synthesis. organic-chemistry.org

Table 2: Potential Modifications for Next-Generation Acylating Agents

| Modification Site | Potential Modification | Desired Outcome |

| Benzotriazole Ring | Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) | Increased reactivity |

| Benzotriazole Ring | Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Decreased reactivity, increased stability |

| Acyl Chain | Replacement of chlorine with other halogens (Br, I) | Altered reactivity and substrate scope |

| Acyl Chain | Introduction of functionalities for click chemistry (e.g., alkyne, azide) | Application in bioconjugation |

| Acyl Chain | Attachment of polymer chains | Creation of functionalized polymers |

Computational Design and Prediction of Novel Reactivity Patterns

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. chimia.chijpsjournal.com For this compound, computational studies can provide valuable insights into its reactivity and guide the design of new applications.

Density Functional Theory (DFT) calculations can be employed to model the transition states of its acylation reactions, helping to elucidate the reaction mechanism and predict its reactivity with different nucleophiles. This understanding can then be used to design more efficient synthetic protocols. Furthermore, machine learning models can be trained on experimental data to predict the outcomes of reactions involving N-acylbenzotriazoles, accelerating the discovery of new transformations. chimia.ch These predictive models could also be used to explore novel reactivity patterns of this compound beyond simple acylation, potentially uncovering new catalytic cycles or unexpected reaction pathways. The use of artificial intelligence in synthesis planning could also suggest novel and efficient routes to this compound and its derivatives. chimia.ch

Q & A

Q. What are the standard synthetic protocols for preparing 1-(3-chloropropionyl)-1H-benzotriazole derivatives, and how do reaction conditions influence product yield?

Answer: The synthesis of benzotriazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, 1-(2-nitroaryl)-1H-benzotriazoles are synthesized by reacting 1H-benzotriazole with 1-chloro-2-nitroarenes in dimethylformamide (DMF) at 110°C in the presence of K₂CO₃ as a base. This method yields nitro-substituted intermediates with 89–94% efficiency after recrystallization in isopropanol . Key factors affecting yield include:

- Temperature : Higher temperatures (e.g., 110°C) suppress competing isomerization pathways.

- Solvent : Polar aprotic solvents like DMF enhance reaction rates.

- Base selection : K₂CO₃ facilitates deprotonation of benzotriazole, promoting nucleophilic attack.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers observe?

Answer:

- ¹H/¹³C NMR : Proton signals for aromatic benzotriazole rings appear in the δ 7.4–8.2 ppm range, while chloropropionyl groups show distinct resonances for CH₂Cl (δ ~3.8–4.2 ppm) and carbonyl carbons (δ ~170 ppm) .

- HRMS : Exact mass analysis confirms molecular ion peaks (e.g., [M+H]⁺). For example, a derivative with C₁₃H₁₀ClN₄ shows m/z 245.6871 (calculated) vs. 245.6873 (observed) .

- IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the chloropropionyl group.

Q. How does HCl concentration influence the regioselectivity of nitro group reduction in benzotriazole derivatives?

Answer: HCl concentration critically determines reaction pathways during tin(II) chloride-mediated reduction of nitro groups:

- Low HCl (18%) : Favors partial reduction, leading to azoxy by-products via intermediate hydroxylamine formation .

- High HCl (36%) : Promotes complete reduction to amino derivatives but risks alkylation side reactions with alcoholic solvents (e.g., ethanol), forming N-alkylated products (e.g., 1-{2-[(propan-2-yl)amino]phenyl} derivatives) .

Advanced Research Questions

Q. What strategies can suppress alkylation by-products during the reduction of nitro-substituted benzotriazoles in alcoholic solvents?

Answer:

- Solvent selection : Replace ethanol with non-nucleophilic solvents (e.g., tetrahydrofuran) to prevent nucleophilic attack on the chloropropionyl group.

- Acid optimization : Use diluted HCl (e.g., 20–25%) to balance reduction efficiency and minimize alkylation. Excess HCl accelerates alcohol protonation, reducing nucleophilicity .

- Temperature control : Maintain temperatures below 60°C to slow alkylation kinetics .

Q. How can conflicting data on by-product formation during nitro group reduction be resolved?

Answer: Contradictory reports on azoxy vs. alkylated by-products arise from variable HCl concentrations and solvent systems. A systematic approach includes:

- In situ monitoring : Use HPLC or TLC to track intermediate formation.

- Isolation and characterization : Purify by-products (e.g., via column chromatography) and confirm structures using 2D NMR (e.g., NOESY for spatial proximity) .

- Computational modeling : Density Functional Theory (DFT) can predict favored pathways under specific conditions (e.g., protonation states in acidic media) .

Q. What mechanistic insights explain the formation of azoxy compounds during nitro group reduction?

Answer: Azoxy by-products form via a stepwise reduction mechanism:

Nitro → Hydroxylamine : Partial reduction by SnCl₂ generates hydroxylamine intermediates.

Condensation : Two hydroxylamine molecules condense, releasing water to form azoxy compounds.

Acid catalysis : Low HCl concentrations stabilize hydroxylamine intermediates, enabling condensation. High HCl drives further reduction to amines, suppressing azoxy formation .

Q. How can reaction conditions be optimized to achieve >95% yield of amino-substituted benzotriazoles?

Answer:

- HCl gradient : Start with 18% HCl to initiate reduction, then increase to 36% to drive completion.

- Solvent system : Use aqueous-ethanol mixtures (3:1 v/v) to enhance solubility of intermediates.

- Additives : Introduce catalytic FeCl₃ to accelerate electron transfer during SnCl₂-mediated reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.